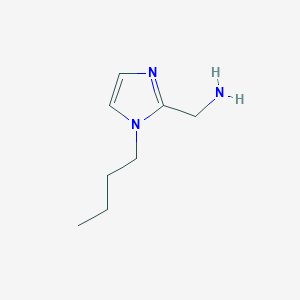

(1-Butylimidazol-2-yl)methanamine

Description

(1-Butylimidazol-2-yl)methanamine is an organic compound featuring an imidazole ring substituted with a butyl group at the 1-position and a methanamine group at the 2-position. Its molecular formula is C₈H₁₅N₃, with a molecular weight of 153.23 g/mol. The compound’s structure combines the aromatic heterocyclic properties of imidazole with the nucleophilic and basic characteristics of the primary amine group.

Properties

IUPAC Name |

(1-butylimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-3-5-11-6-4-10-8(11)7-9/h4,6H,2-3,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKDNTVSXMDYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Butylimidazol-2-yl)methanamine typically involves the reaction of 1-butylimidazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

- 1-Butylimidazole is reacted with formaldehyde in the presence of a base.

- Ammonia is then introduced to the reaction mixture.

- The reaction is allowed to proceed at a specific temperature and pressure to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: (1-Butylimidazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Applications

Synthesis and Coordination Chemistry

- (1-Butylimidazol-2-yl)methanamine serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of more complex molecules and as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and material science.

Ionic Liquids

- This compound is also utilized in the production of ionic liquids, which are salts that are liquid at room temperature. Ionic liquids have numerous applications, including solvent systems for chemical reactions, electrolytes in batteries, and as media for extraction processes.

Biological Applications

Antimicrobial Activity

- Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain benzimidazole derivatives demonstrate potent activity against various bacterial strains, including resistant strains .

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| N1 | 1.27 | Antimicrobial |

| N9 | 5.85 | Anticancer |

Anticancer Potential

- The compound has been investigated for its anticancer properties, particularly in targeting cancer cell lines such as HCT116. In vitro studies have demonstrated that derivatives exhibit significant cytotoxic effects, suggesting potential therapeutic applications in oncology .

Medicinal Chemistry

Therapeutic Agent Development

- Ongoing research aims to explore the therapeutic potential of this compound as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutic agents against various diseases .

Industrial Applications

Catalysis and Material Science

- The unique properties of this compound make it suitable for use in catalysis and the development of new materials. Its role as a ligand in metal complexes enhances catalytic efficiency in chemical reactions, contributing to advancements in green chemistry practices.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives based on this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MIC), highlighting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation, derivatives were tested against human colorectal carcinoma cell lines. The results showed that some compounds had IC50 values lower than established chemotherapeutic agents, indicating their potential effectiveness in cancer treatment.

Mechanism of Action

The mechanism of action of (1-Butylimidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, and ongoing research aims to elucidate these mechanisms in detail .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(1H-Benzimidazol-2-yl)methanamine Derivatives

Example Compounds :

- 1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine (abb)

- 2-(1H-Benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole (tbb)

Key Differences :

- Electronic Effects : The benzimidazole derivatives (abb, tbb) exhibit extended conjugation due to fused aromatic rings, leading to redshifted UV-Vis peaks compared to the simpler imidazole backbone of this compound .

- Steric and Solubility Profiles : The butyl group in the target compound likely enhances lipophilicity compared to the polar thioether or bis-benzimidazole motifs in tbb and abb.

Imidazolyl Methanamine Derivatives in Medicinal Chemistry

Example Compounds :

- 1-(1H-Imidazol-2-yl)methanamine and 1-(1H-Imidazol-4-yl)methanamine (precursors for adenosine receptor ligands) .

Key Differences :

- Synthetic Pathways : The target compound’s synthesis would require alkylation of imidazole at the 1-position, differing from the direct condensation methods used for simpler imidazolyl methanamines .

Heterocyclic Ethanamine/Benzylamine Analogs

Example Compounds :

Key Differences :

- Aromatic vs.

- Heterocycle Effects : The benzothiazole ring in introduces sulfur, which may confer distinct electronic and hydrogen-bonding properties compared to imidazole-based analogs.

Biological Activity

(1-Butylimidazol-2-yl)methanamine, with the CAS number 886498-10-8, is an organic compound belonging to the imidazole family. Its unique structure and properties have attracted attention in various fields, particularly in biological research. This article explores its biological activity, focusing on its antimicrobial and anticancer potential, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H15N3. It is synthesized through the reaction of 1-butylimidazole with formaldehyde and ammonia under controlled conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The compound's mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies have demonstrated its efficacy in inhibiting the proliferation of cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through mitochondrial pathways, leading to programmed cell death in cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC3 (Prostate) | 12 |

| HeLa (Cervical) | 18 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against various cancer types .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It may bind to enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity. For instance, it has been observed to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism .

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study emphasized its potential use in treating infections caused by antibiotic-resistant strains.

- Cancer Research : In vitro studies on prostate cancer cells indicated that treatment with this compound resulted in increased apoptosis markers and decreased cell viability. This research supports its potential as a therapeutic agent in oncology .

- Pharmacokinetics : Research on the pharmacokinetic profile showed favorable absorption characteristics when administered orally, suggesting that it could be developed into a viable pharmaceutical formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.